CAS number and molecular weight of (5-Bromo-6-methylpyridin-3-yl)boronic acid
CAS number and molecular weight of (5-Bromo-6-methylpyridin-3-yl)boronic acid
The following technical guide details the chemical identity, synthesis, and application of (5-Bromo-6-methylpyridin-3-yl)boronic acid , a critical bifunctional building block in medicinal chemistry.
Executive Summary
(5-Bromo-6-methylpyridin-3-yl)boronic acid is a versatile heteroaryl organoboron reagent used extensively in the synthesis of pharmaceutical candidates. Its structural uniqueness lies in its bifunctionality : it possesses a nucleophilic boronic acid moiety (C3) and an electrophilic bromide handle (C5), positioned around a 2-methylpyridine core. This arrangement allows for iterative cross-coupling strategies , enabling the rapid construction of complex, polysubstituted pyridine scaffolds commonly found in kinase inhibitors and GPCR ligands.
Chemical Identity & Physicochemical Properties[1][2][3]
| Property | Data |
| CAS Number | 2225178-09-4 |
| Chemical Name | (5-Bromo-6-methylpyridin-3-yl)boronic acid |
| Synonyms | 5-Bromo-2-methylpyridine-3-boronic acid; 3-Borono-5-bromo-6-methylpyridine |
| Molecular Weight | 215.84 g/mol |
| Molecular Formula | C₆H₇BBrNO₂ |
| Physical State | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, Methanol, DMF; sparingly soluble in water |
| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen) |
| SMILES | Cc1nc(cc(c1Br)B(O)O) |
| InChI Key | DQGDXNZOPUNCKT-UHFFFAOYSA-N |
Synthesis & Manufacturing Logic
The synthesis of this compound relies on regioselective lithium-halogen exchange . The starting material, 3,5-dibromo-2-methylpyridine , contains two bromine atoms.[1][2] The bromine at the C5 position (relative to the pyridine nitrogen, or para to the methyl group) is sterically less hindered than the bromine at C3 (ortho to the methyl group). Consequently, kinetic control at low temperatures favors lithiation at C5.
Synthetic Pathway (DOT Visualization)
Detailed Synthetic Protocol
Caution: Organolithium reagents are pyrophoric. All steps must be performed under strictly anhydrous conditions.
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Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon.
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Dissolution: Dissolve 3,5-dibromo-2-methylpyridine (1.0 eq) in anhydrous THF (0.2 M concentration). Cool the solution to -78°C using a dry ice/acetone bath.
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Exchange: Add n-Butyllithium (1.05 eq, 2.5 M in hexanes) dropwise over 30 minutes. Maintain internal temperature below -70°C to prevent scrambling or dilithiation.
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Mechanistic Note: The steric bulk of the C2-methyl group protects the C3-bromide, directing the lithium exchange to the more accessible C5 position.
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Borylation: After stirring for 45 minutes at -78°C, add Triisopropyl borate (1.2 eq) rapidly.
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Hydrolysis: Allow the mixture to warm to room temperature (RT) over 2 hours. Quench with 2N HCl to hydrolyze the boronate ester to the free boronic acid.
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Isolation: Adjust pH to ~6–7 with NaOH. Extract with Ethyl Acetate.[3][4] The product often precipitates at neutral pH; filtration of the solid is preferred over extraction for higher purity.
Applications in Drug Discovery
The primary utility of (5-Bromo-6-methylpyridin-3-yl)boronic acid is in Suzuki-Miyaura Cross-Coupling .[5] Its value lies in its ability to serve as a "linchpin" molecule.
Iterative Coupling Strategy
Researchers can exploit the reactivity difference between the boronic acid (nucleophile) and the bromide (electrophile).
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Step 1 (C3 Functionalization): Suzuki coupling of the boronic acid with an Aryl-Halide (Ar-X). The C5-Bromine remains intact due to the milder conditions required for boronic acid activation.
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Step 2 (C5 Functionalization): The retained bromine serves as a handle for a second cross-coupling (e.g., Suzuki, Buchwald-Hartwig) to install a different group.
Suzuki-Miyaura Catalytic Cycle (DOT Visualization)
Standard Coupling Protocol
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Catalyst: Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄ (3–5 mol%).
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Base: Na₂CO₃ or K₃PO₄ (2.0–3.0 eq).
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Solvent: 1,4-Dioxane/Water (4:1) or DME/Water.
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Conditions: 80–100°C for 4–12 hours under inert atmosphere.
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Note: For sterically hindered partners, switch to Pd₂dba₃/SPhos or XPhos systems to enhance transmetalation efficiency.
Safety & Handling (MSDS Highlights)
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Signal Word: WARNING
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Hazard Statements:
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Handling: Avoid dust formation. The compound is essentially stable but can undergo protodeboronation (loss of B(OH)₂) if stored in acidic/wet conditions for prolonged periods.
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Storage: Keep refrigerated (2–8°C) under Argon.
References
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Organic Chemistry Portal. Suzuki-Miyaura Coupling: Mechanism and Recent Advances. [Link]
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National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 136267566 (Related Structure). [Link]
- Li, J. J.Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer, 2014. (General reference for Lithium-Halogen Exchange regioselectivity in pyridines).
